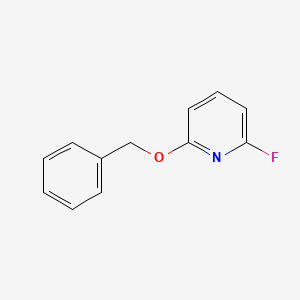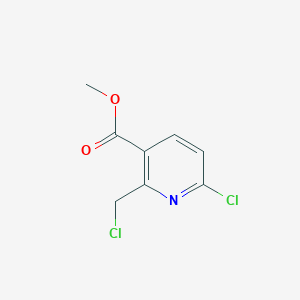
Methyl 6-chloro-2-(chloromethyl)nicotinate
Descripción general
Descripción
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is available in a white to yellow solid form .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-2-(chloromethyl)nicotinate” is denoted by the InChI code: 1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 . This code provides a unique representation of its molecular structure. The molecular weight of this compound is 220.05 .Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is a white to yellow solid . It has a molecular weight of 220.05 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl 6-chloro-2-(chloromethyl)nicotinate has been a subject of interest in the synthesis of complex chemical structures. For instance, Mulder et al. (2013) described its use in the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, highlighting its role in trifluoromethylation processes (Mulder et al., 2013).
- Shen Ying-zhong (2009) explored a synthetic route involving 2-chloro nicotinic acid, leading to various derivatives, including methyl 6-chloro-2-(chloromethyl)nicotinate. This research emphasizes its versatility in different chemical reactions and potential for producing various useful compounds (Shen Ying-zhong, 2009).
Applications in Biochemistry and Pharmacology
- Kanomata et al. (2006) conducted a study on the synthesis of bridged nicotinates with npyridinophane skeletons, demonstrating the compound's utility in creating complex biochemical structures. This study adds to the understanding of its applications in creating novel biochemical compounds (Kanomata et al., 2006).
- The pharmacokinetics of similar compounds, as studied by Pico et al. (1981), further highlight the relevance of methyl 6-chloro-2-(chloromethyl)nicotinate in developing new pharmacological agents (Pico et al., 1981).
Chemical Synthesis and Modification
- The compound has been instrumental in the synthesis and modification of nicotinic acid derivatives, as shown by Paine (1987) in their work on the synthesis of nicotinate esters from 3-cyanopyridones, reflecting its role in the modification of nicotinic acid derivatives (Paine, 1987).
- Long Fei-fe (2013) used 6-chloro-nicotinic acid, a related compound, to synthesize 6-chloro-nicotinic acid hydrazide. This demonstrates the compound's potential in synthesizing structurally similar and functionally relevant derivatives (Long Fei-fe, 2013).
Safety And Hazards
“Methyl 6-chloro-2-(chloromethyl)nicotinate” is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338). If experiencing respiratory problems or if eye irritation persists, seek medical attention immediately (P310) .
Direcciones Futuras
As for future directions, it’s challenging to predict without specific context or research goals. The use and study of “Methyl 6-chloro-2-(chloromethyl)nicotinate” would likely depend on the needs of the chemical, pharmaceutical, or other relevant industries. For detailed future directions, it would be best to refer to recent scientific literature and trends in the field .
Propiedades
IUPAC Name |
methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJJDUMNJRNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732316 | |
| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-2-(chloromethyl)nicotinate | |
CAS RN |
1093879-99-2 | |
| Record name | Methyl 6-chloro-2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



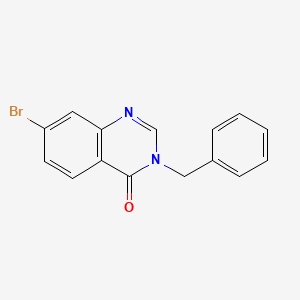
![Methyl [4-(2-oxopropyl)phenyl]acetate](/img/structure/B3059587.png)


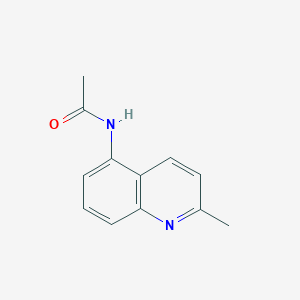
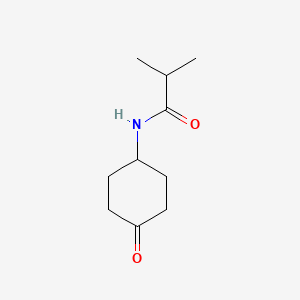
![Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3059596.png)



